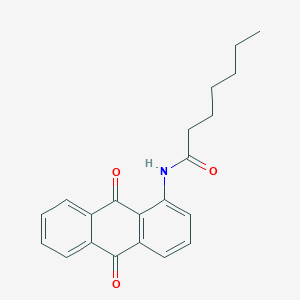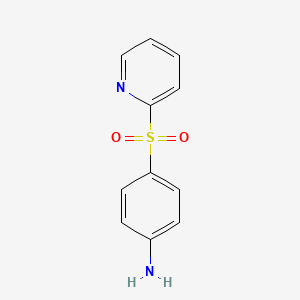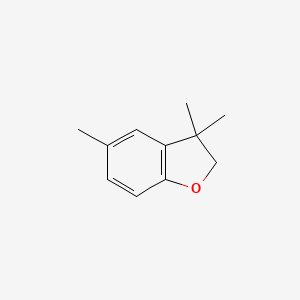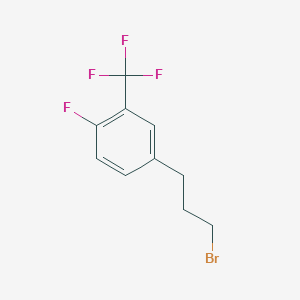
1-n-Heptanoylaminoanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-n-Heptanoylaminoanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the dye and pharmaceutical industries. This compound is characterized by the presence of a heptanoylamino group attached to the anthraquinone core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-n-Heptanoylaminoanthraquinone can be synthesized through various methods. One common approach involves the reaction of 1-aminoanthraquinone with heptanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow methods to ensure consistent quality and yield. . This method allows for precise control over reaction parameters, resulting in a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
1-n-Heptanoylaminoanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Substitution: The heptanoylamino group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, each with distinct properties and applications. For example, oxidation can yield anthraquinone-2-carboxylic acid, while reduction can produce 1,4-dihydroxyanthraquinone .
Wissenschaftliche Forschungsanwendungen
1-n-Heptanoylaminoanthraquinone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound is used in studies related to cellular processes and as a fluorescent probe.
Industry: The compound is utilized in the production of high-performance dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-n-Heptanoylaminoanthraquinone involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cellular metabolism, leading to the disruption of essential biological processes. Additionally, it can induce oxidative stress by generating reactive oxygen species, which can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminoanthraquinone: A precursor in the synthesis of 1-n-Heptanoylaminoanthraquinone, known for its use in dye production.
1-Nitroanthraquinone: Another precursor, used in the high-temperature ammonolysis process.
1,4-Dihydroxyanthraquinone: A reduction product with applications in photography and as an antioxidant.
Uniqueness
This compound is unique due to its heptanoylamino group, which imparts distinct chemical properties and enhances its applicability in various fields. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings .
Eigenschaften
Molekularformel |
C21H21NO3 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-(9,10-dioxoanthracen-1-yl)heptanamide |
InChI |
InChI=1S/C21H21NO3/c1-2-3-4-5-13-18(23)22-17-12-8-11-16-19(17)21(25)15-10-7-6-9-14(15)20(16)24/h6-12H,2-5,13H2,1H3,(H,22,23) |
InChI-Schlüssel |
XMKBHARQDPWLLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[3-(1-methyl-piperidin-4-yl)-propoxy]-benzaldehyde](/img/structure/B8428057.png)

![Methyl 4-[1,3]dioxan-2-yl-2-fluorobenzoate](/img/structure/B8428081.png)
![1-[2-(2-Hydroxymethyl-4-bromophenoxy)ethyl]pyrrolidine](/img/structure/B8428091.png)





![octahydro-2H-pyrano[3,2-b]pyridine](/img/structure/B8428122.png)

![2-[4-(3,5-Difluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8428142.png)
![7-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B8428149.png)
